![molecular formula C31H46N4O7 B057081 1,3-双[3-乙酰基-4-[3-(叔丁基氨基)-2-羟基丙氧基]苯基]脲 CAS No. 125579-40-0](/img/structure/B57081.png)

1,3-双[3-乙酰基-4-[3-(叔丁基氨基)-2-羟基丙氧基]苯基]脲

描述

1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea is a compound that involves complex organic frameworks, potentially applicable in various scientific fields excluding drug use and dosage. This analysis draws on findings from several scientific investigations, aiming to provide a comprehensive overview.

Synthesis Analysis

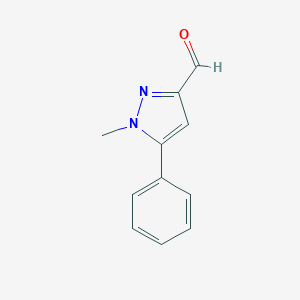

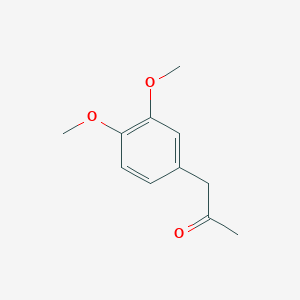

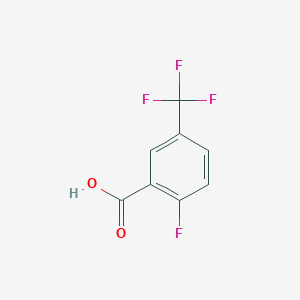

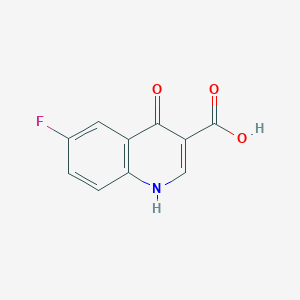

The synthesis of urea derivatives often involves nucleophilic substitution reactions, electrophilic additions, and specific catalytic processes to introduce desired functional groups. In the context of similar compounds, methods have evolved from using hazardous reagents like phosgene to safer, more environmentally friendly alternatives (Bigi, Maggi, & Sartori, 2000). These advanced synthetic routes offer a cleaner, safer, and more efficient pathway for urea compound synthesis, likely applicable to our compound of interest.

Molecular Structure Analysis

The molecular and crystal structure of closely related urea derivatives has been established through techniques like X-ray diffraction and IR spectroscopy. For instance, N,N′-bis-(3,5-di-tert-butyl-4-hydroxybenzyl)urea's structure was elucidated, showcasing intermolecular hydrogen bonds crucial for its structural stability (Nugumanova et al., 2006). Such insights into molecular interactions and arrangements provide foundational knowledge for understanding our target compound's structural nuances.

Chemical Reactions and Properties

Urea derivatives engage in a variety of chemical reactions, including disproportionation and interaction with acids, leading to diverse compounds. For example, acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine produces bis(4-tert-butylphenyl)amine and other complex molecules, demonstrating the reactive versatility of urea compounds (Golubev, Tkachev, & Sen', 2014). These reactions highlight the chemical reactivity and potential for further functionalization in similar urea derivatives.

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular arrangement and intermolecular forces. For instance, the crystal structure analysis provides insights into the hydrogen bonding patterns, which can affect the compound's solubility and melting point (Bolte, 1997). Understanding these properties is crucial for predicting the compound's behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of urea derivatives, including reactivity with various chemical agents, are pivotal for their application in synthesis and other chemical processes. The interaction with fluoride ions, for example, showcases the urea compound's ability to undergo proton transfer, a property that could be leveraged in catalysis or as a functional group in larger molecules (Boiocchi et al., 2004).

科学研究应用

抑制翻译起始作为抗癌剂:对称的 N,N'-二芳基脲,包括类似化合物,是 eIF2α 激酶血红素调节抑制剂的有效激活剂。它们在减少某些复合物的丰度和抑制癌细胞增殖方面显示出前景。已证明这些化合物的衍生物可以有效诱导 eIF2α 的磷酸化和蛋白质和 mRNA 水平的 CHOP 表达。这表明它们作为开发有效、无毒、靶向特异性抗癌剂的先导化合物的潜力 (Denoyelle 等人,2012)。

抗心律失常和降压特性:已经合成了一些新型的 1,3-二取代脲,并评估了它们的抗心律失常和降压特性。一些化合物,类似于 1,3-双[3-乙酰基-4-[3-(叔丁基氨基)-2-羟基丙氧基]苯基]脲,显示出与普萘洛尔相当的强降压作用和抗心律失常活性,表明它们在心血管治疗中的潜力 (Chalina 等人,1998)。

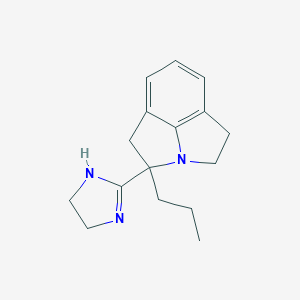

分子重排成新衍生物:1,3-双[3-乙酰基-4-[3-(叔丁基氨基)-2-羟基丙氧基]苯基]脲的某些衍生物在特定条件下反应生成新的化合物,如吲哚和咪唑啉酮。这展示了该化合物的多功能性以及产生各种生物活性衍生物的潜力 (Klásek 等人,2007)。

Fe3+/F− 离子的荧光传感器:已经合成了一种源自类似化合物的基于脲的新型荧光传感器,它对 Fe3+ 和 F− 离子表现出高度选择性和灵敏检测。这表明其作为在各种环境中直接测定这些离子的有希望的传感器的潜力 (Wu 等人,2016)。

抗炎活性与毒性评估:一种改性化合物 1,3-双(对羟基苯基)脲表现出显着的抗炎活性,毒性相对较低。这表明其作为一种更安全有效的抗炎剂的潜力 (Waruwu 等人,2022)。

属性

IUPAC Name |

1,3-bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46N4O7/c1-19(36)25-13-21(9-11-27(25)41-17-23(38)15-32-30(3,4)5)34-29(40)35-22-10-12-28(26(14-22)20(2)37)42-18-24(39)16-33-31(6,7)8/h9-14,23-24,32-33,38-39H,15-18H2,1-8H3,(H2,34,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWPODQCWFCWKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)OCC(CNC(C)(C)C)O)C(=O)C)OCC(CNC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10925174 | |

| Record name | N,N'-Bis{3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea | |

CAS RN |

125579-40-0 | |

| Record name | Urea, N,N'-bis(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125579400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis{3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl}carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)

![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)